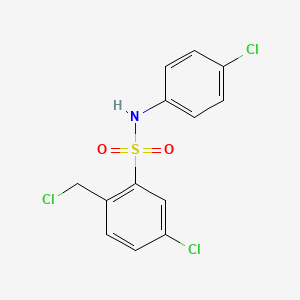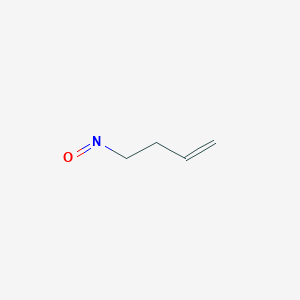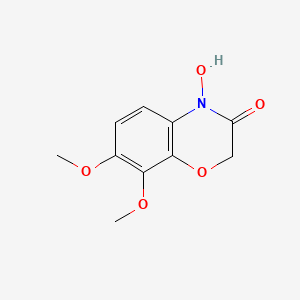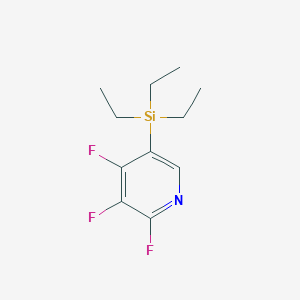![molecular formula C14H13NO3 B14188532 2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione CAS No. 851077-55-9](/img/structure/B14188532.png)
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a naphthalene ring system substituted with an amino group and an ethenyloxyethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Amination: The naphthalene-1,4-dione undergoes amination with 2-(Ethenyloxy)ethylamine under controlled conditions to introduce the amino group.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as:
Purification: The crude product is purified using techniques like recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反应分析
Types of Reactions
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones with various functional groups.
科学研究应用
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Generate Reactive Oxygen Species (ROS): It can generate ROS, which can cause oxidative stress and damage to cellular components, leading to cell death.
相似化合物的比较
Similar Compounds
2-{[2-(Dimethylamino)ethyl]amino}naphthalene-1,4-dione: Similar structure but with a dimethylamino group instead of an ethenyloxyethyl group.
2-{[2-(Aminoethyl)amino}naphthalene-1,4-dione: Contains an aminoethyl group instead of an ethenyloxyethyl group.
Uniqueness
2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione is unique due to the presence of the ethenyloxyethyl group, which can impart different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
属性
CAS 编号 |
851077-55-9 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-(2-ethenoxyethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13NO3/c1-2-18-8-7-15-12-9-13(16)10-5-3-4-6-11(10)14(12)17/h2-6,9,15H,1,7-8H2 |
InChI 键 |
ZVQVVFKXGVGNKX-UHFFFAOYSA-N |
规范 SMILES |
C=COCCNC1=CC(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene](/img/structure/B14188451.png)


![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)
![1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14188485.png)

![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-](/img/structure/B14188501.png)
![fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14188503.png)
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)

![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)


silane](/img/structure/B14188542.png)
